
(3E,6E,9E)-17-bromoheptadeca-3,6,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is characterized by its unique structure, which includes three conjugated double bonds and a bromine atom at the 17th position of the heptadecatriene chain. Its molecular formula is C17H29Br, and it has a molecular weight of 313.32 g/mol .
Vorbereitungsmethoden
The synthesis of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene typically involves the use of organic synthesis techniques. One common method includes the bromination of heptadecatriene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The double bonds in the heptadecatriene chain can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxidized products.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to saturate the double bonds, resulting in a fully saturated heptadecane derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving brominated organic molecules.
Medicine: Research into the potential therapeutic applications of brominated compounds may involve (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene as a model compound.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene involves its interaction with molecular targets through its bromine atom and conjugated double bonds. The bromine atom can participate in electrophilic substitution reactions, while the double bonds can undergo addition reactions. These interactions can affect various molecular pathways, depending on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene include other brominated alkenes and polyenes, such as:
(Z,Z,Z)-1-Bromo-3,6,9-Dodecatriene: A shorter chain analogue with similar reactivity.
(Z,Z,Z)-17-Chloro-3,6,9-Heptadecatriene: A chlorine-substituted analogue with different reactivity due to the presence of chlorine instead of bromine.
(Z,Z,Z)-17-Iodo-3,6,9-Heptadecatriene: An iodine-substituted analogue with unique properties due to the larger atomic size of iodine.
The uniqueness of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene lies in its specific combination of bromine substitution and conjugated double bonds, which confer distinct chemical and physical properties compared to its analogues.
Eigenschaften
Molekularformel |
C17H29Br |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(3E,6E,9E)-17-bromoheptadeca-3,6,9-triene |
InChI |
InChI=1S/C17H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3+,7-6+,10-9+ |
InChI-Schlüssel |
XCOGOHIQANKSLF-IUQGRGSQSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCBr |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


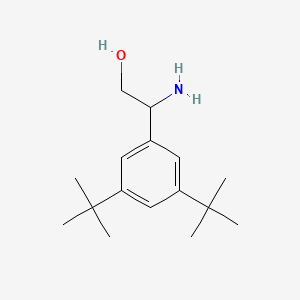
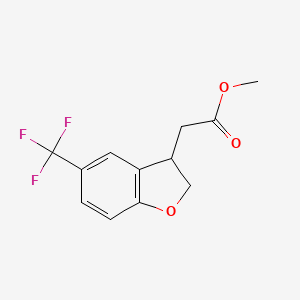
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B15123900.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
![3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)


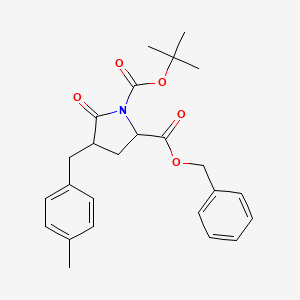
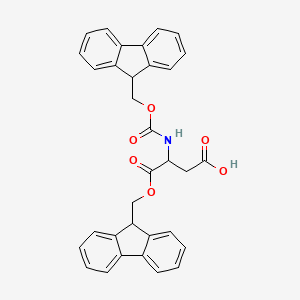
![4-Chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B15123918.png)
![N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide](/img/structure/B15123931.png)
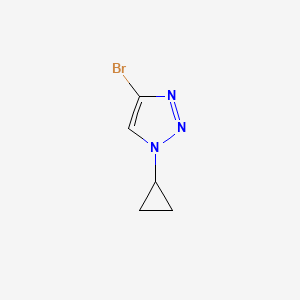
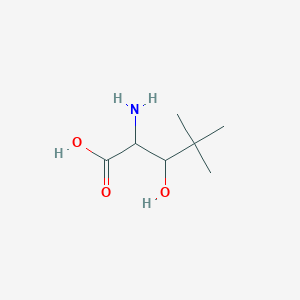
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)
